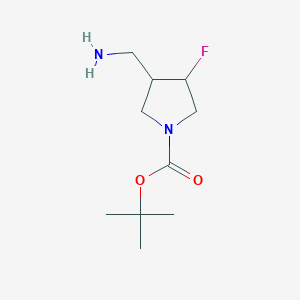![molecular formula C21H14ClN3OS2 B15147526 4-chloro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B15147526.png)
4-chloro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a naphthyl group, and a thiazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea typically involves the reaction of 4-chlorobenzoyl chloride with 4-(naphthalen-1-yl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-Chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the naphthyl or thiazolyl groups.
Reduction: Reduced forms of the chlorobenzoyl or thiazolyl groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
科学的研究の応用
1-(4-Chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-(4-chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolyl group is known to interact with metal ions, which can influence the compound’s biological activity. Additionally, the naphthyl group can participate in π-π interactions with aromatic residues in proteins, further affecting its mechanism of action.
類似化合物との比較
Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of the compound.
4-(Naphthalen-1-yl)-1,3-thiazol-2-amine: Another precursor used in the synthesis.
Thiourea: A common reagent in the synthesis of thiourea derivatives.
Uniqueness
1-(4-Chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzoyl group enhances its reactivity in substitution reactions, while the naphthyl and thiazolyl groups contribute to its potential biological activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
特性
分子式 |
C21H14ClN3OS2 |
|---|---|
分子量 |
423.9 g/mol |
IUPAC名 |
4-chloro-N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H14ClN3OS2/c22-15-10-8-14(9-11-15)19(26)24-20(27)25-21-23-18(12-28-21)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H2,23,24,25,26,27) |
InChIキー |
TVZCQZIKBMTYPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


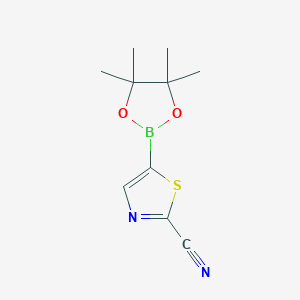

![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)


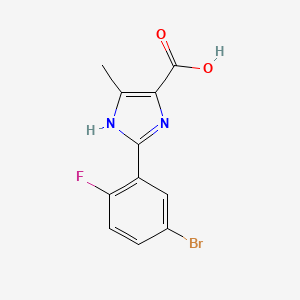
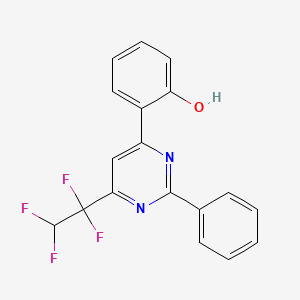
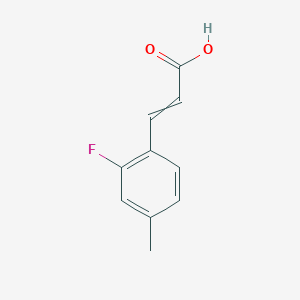
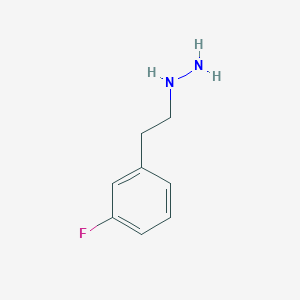
![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
![N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine](/img/structure/B15147530.png)
![N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B15147534.png)
